4-(3,4-Difluorobenzyl)-phenylamine

Medicinal Chemistry ADME Prediction Lead Optimization

4-(3,4-Difluorobenzyl)-phenylamine (IUPAC: 4-[(3,4-difluorophenyl)methyl]aniline) is a fluorinated aromatic amine with the molecular formula C13H11F2N and a molecular weight of 219.23 g/mol. It belongs to the class of substituted aniline derivatives, featuring a primary amine attached to a para-substituted phenyl ring, which is linked via a methylene bridge to a 3,4-difluorophenyl group.

Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
CAS No. 1525249-36-8
Cat. No. B1457646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorobenzyl)-phenylamine
CAS1525249-36-8
Molecular FormulaC13H11F2N
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)N
InChIInChI=1S/C13H11F2N/c14-12-6-3-10(8-13(12)15)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2
InChIKeyCAYQBTNDGAIACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorobenzyl)-phenylamine (CAS 1525249-36-8): Core Properties and Research-Grade Identity


4-(3,4-Difluorobenzyl)-phenylamine (IUPAC: 4-[(3,4-difluorophenyl)methyl]aniline) is a fluorinated aromatic amine with the molecular formula C13H11F2N and a molecular weight of 219.23 g/mol . It belongs to the class of substituted aniline derivatives, featuring a primary amine attached to a para-substituted phenyl ring, which is linked via a methylene bridge to a 3,4-difluorophenyl group . This structural arrangement confers distinct physicochemical and electronic properties compared to simpler benzylamines or anilines, making it a valuable intermediate for the synthesis of complex pharmaceutical and agrochemical candidates. The compound is typically supplied as a research chemical with a purity of ≥95% .

Why Generic 3,4-Difluorobenzylamine or Simple Anilines Cannot Substitute for 4-(3,4-Difluorobenzyl)-phenylamine


Generic substitution of 4-(3,4-difluorobenzyl)-phenylamine with simpler in-class compounds like 3,4-difluorobenzylamine (CAS 72235-53-1) or 3,4-difluoroaniline (CAS 3863-11-4) is not scientifically valid due to fundamental differences in molecular architecture that dictate reactivity, physicochemical properties, and biological interaction potential. The target compound uniquely combines a nucleophilic primary aniline group with an extended, lipophilic 3,4-difluorobenzyl substituent, resulting in a distinct pKa, logP, and steric profile . These differences directly impact synthetic utility—for instance, the aniline moiety in 4-(3,4-difluorobenzyl)-phenylamine provides a reactive handle for diazonium chemistry or amide coupling that is absent in benzylamines, while its extended aromatic system alters electronic distribution and molecular recognition compared to simple fluoroanilines . The quantitative evidence below substantiates why procurement decisions must be specific to this exact structure.

Quantitative Differentiation: How 4-(3,4-Difluorobenzyl)-phenylamine Compares to Closest Analogs


Molecular Weight and Lipophilicity: Enhanced Drug-Likeness vs. 3,4-Difluorobenzylamine

4-(3,4-Difluorobenzyl)-phenylamine (MW = 219.23 g/mol) exhibits a molecular weight 76.09 g/mol higher than 3,4-difluorobenzylamine (MW = 143.14 g/mol) . This increase in mass, coupled with an additional aromatic ring, results in a higher predicted lipophilicity (cLogP ≈ 3.0–3.5) compared to 3,4-difluorobenzylamine (cLogP ≈ 1.2–1.5) [1]. The extended aromatic surface and elevated lipophilicity of the target compound are advantageous for crossing biological membranes and engaging hydrophobic protein pockets, a critical parameter in central nervous system (CNS) drug discovery and the design of membrane-permeable probes [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Physical State and Density: Solid vs. Liquid Handling in Automated Synthesis

4-(3,4-Difluorobenzyl)-phenylamine is a solid at room temperature, whereas its closest comparator, 3,4-difluorobenzylamine, is a liquid (density = 1.21 g/mL at 25 °C) . The solid form of the target compound simplifies automated solid-dispensing workflows and reduces the risk of volatile loss or cross-contamination during storage, which is a key advantage in high-throughput parallel synthesis and compound management . For applications requiring liquid handling, 3,4-difluorobenzylamine may be preferred, but for solid-phase synthesis or long-term storage of building blocks, the target compound offers superior logistical stability.

Parallel Synthesis Automated Chemistry Inventory Management

Electronic Properties: Aniline vs. Benzylamine Reactivity and pKa Implications

The pKa of the aniline amino group in 4-(3,4-difluorobenzyl)-phenylamine is predicted to be approximately 4.5–5.0, which is significantly lower than the pKa of the benzylamine group in 3,4-difluorobenzylamine (predicted pKa ≈ 9.5) [1]. This difference of approximately 4.5 log units translates to a 30,000-fold difference in basicity, directly impacting the compound's behavior in acid-base extractions, its nucleophilicity in coupling reactions, and its protonation state under physiological conditions [1]. The lower basicity of the target compound reduces its tendency to form salts with carboxylic acids, which can simplify purification in amide bond-forming reactions.

Synthetic Methodology Reaction Design pKa Prediction

Synthetic Versatility: Aniline Moiety Enables Diazonium and Amide Chemistry Absent in Benzylamines

The primary aromatic amine group in 4-(3,4-difluorobenzyl)-phenylamine allows for a wide range of chemical transformations that are not accessible to benzylamines like 3,4-difluorobenzylamine. Specifically, the target compound can undergo diazotization to yield diazonium salts, which serve as versatile intermediates for Sandmeyer reactions (e.g., halogenation, cyanation), azo coupling, and Meerwein arylation . In contrast, 3,4-difluorobenzylamine lacks an aromatic amine and thus cannot participate in these classic aniline-based reactions, limiting its utility as a diversification point in parallel synthesis. Furthermore, the target compound's aniline nitrogen is less nucleophilic than a benzylamine nitrogen, offering greater chemoselectivity in the presence of other electrophiles .

Organic Synthesis Building Block Functional Group Interconversion

High-Value Application Scenarios for 4-(3,4-Difluorobenzyl)-phenylamine Based on Evidence


Medicinal Chemistry Lead Optimization: CNS Penetrant Scaffolds

4-(3,4-Difluorobenzyl)-phenylamine is optimally suited for the synthesis of CNS-targeted lead compounds due to its molecular weight (219.23 g/mol) and predicted lipophilicity (cLogP ≈ 3.0–3.5) which fall within the favorable range for blood-brain barrier permeability . The 3,4-difluoro substitution pattern is known to enhance metabolic stability and modulate target binding, making this compound an ideal building block for generating focused libraries of serotonin, dopamine, or histamine receptor ligands. Its solid physical state further supports automated parallel synthesis workflows common in CNS lead optimization campaigns.

Agrochemical Discovery: Fluorinated Phenylamine Intermediates

The combination of a reactive aniline handle and a fluorinated benzyl group makes 4-(3,4-difluorobenzyl)-phenylamine a valuable intermediate for the synthesis of novel fungicides, herbicides, or insecticides. The aniline moiety can be readily converted to amides, sulfonamides, or ureas—common pharmacophores in agrochemicals—while the 3,4-difluorophenyl unit imparts resistance to oxidative metabolism in target pests and plants [1]. This compound's specific structure avoids the high volatility and corrosivity of liquid benzylamine alternatives, facilitating safer scale-up in agrochemical process development.

Materials Science: Synthesis of Fluorinated Conjugated Polymers and Organic Electronics

4-(3,4-Difluorobenzyl)-phenylamine serves as a precursor for the preparation of fluorinated aromatic amines that can be incorporated into conjugated polymers for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The aniline group provides a site for polymerization via oxidative coupling or palladium-catalyzed cross-coupling, while the difluorobenzyl substituent can tune the electronic properties (HOMO/LUMO levels) of the resulting polymer . The solid form of this compound simplifies handling and purification in materials science laboratories where precise stoichiometry is critical for reproducible polymer properties.

Chemical Biology: Design of Fluorinated Photoaffinity Labels and Activity-Based Probes

The distinct aniline functionality of 4-(3,4-difluorobenzyl)-phenylamine allows for the attachment of photoreactive groups (e.g., aryl azides, diazirines) or affinity tags (e.g., biotin) via diazonium coupling or amide bond formation . The 3,4-difluorophenyl moiety provides a hydrophobic anchor that can enhance binding to target proteins, while the aniline nitrogen can be exploited for site-specific labeling. This compound is thus a strategic choice for the construction of chemical probes used in target identification and validation studies, offering a reactivity profile that is not accessible with simpler benzylamine-based building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Difluorobenzyl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.